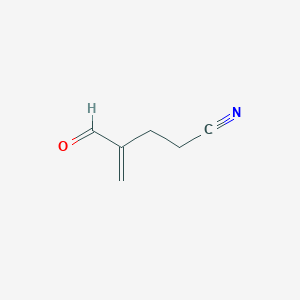

4-Formylpent-4-enenitrile

Descripción

BenchChem offers high-quality 4-Formylpent-4-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylpent-4-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-formylpent-4-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6(5-8)3-2-4-7/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMBFEQRFXTDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Electronic Structure and HOMO-LUMO Gap of 4-formylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of 4-formylpent-4-enenitrile. As a molecule incorporating both α,β-unsaturated aldehyde and nitrile functionalities, understanding its electronic properties is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This guide integrates theoretical principles with practical computational methodologies, offering a self-validating framework for the characterization of similar molecular systems. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic transitions and spectroscopic behavior of the title compound.

Introduction: The Significance of Frontier Orbitals in Molecular Design

The chemical and physical properties of a molecule are fundamentally governed by the arrangement of its electrons. Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is a powerful paradigm for understanding chemical reactivity and electronic transitions.[1][2] The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[3] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability, reactivity, and the energy required for its lowest electronic excitation.[3][4]

For drug development professionals, the HOMO-LUMO gap can inform predictions of a molecule's reactivity with biological targets. In materials science, this energy gap is a key determinant of a material's electronic and optical properties. 4-formylpent-4-enenitrile (C₆H₇NO)[5][6][7] presents an interesting case study due to its conjugated system involving a carbon-carbon double bond, a carbonyl group (aldehyde), and a nitrile group.[8] This extended π-system is expected to influence its electronic structure significantly, making a detailed investigation of its HOMO-LUMO gap particularly insightful.

Theoretical & Computational Methodology

To investigate the electronic structure of 4-formylpent-4-enenitrile, we employ Density Functional Theory (DFT), a robust computational method for determining the electronic properties of molecules.[9][10][11] For the calculation of excited states and the simulation of the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice.[12]

Causality behind Methodological Choices

The selection of the B3LYP functional with a 6-311++G(d,p) basis set for our DFT calculations is a deliberate choice rooted in achieving a balance between computational cost and accuracy for organic molecules of this size. The B3LYP functional is a hybrid functional that has demonstrated reliability in predicting the geometries and electronic properties of a wide range of organic compounds. The 6-311++G(d,p) basis set is sufficiently flexible to provide a good description of the electron distribution, including polarization and diffuse functions that are important for describing the π-system and potential weak interactions.

Computational Workflow

The computational investigation follows a systematic, self-validating protocol to ensure the reliability of the results.

Caption: A flowchart illustrating the step-by-step computational workflow for the electronic structure and spectroscopic analysis of 4-formylpent-4-enenitrile.

Step-by-Step Computational Protocol

-

Molecular Structure Generation: The initial 3D structure of 4-formylpent-4-enenitrile is generated from its SMILES string: C=C(C=O)CCC#N.

-

Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set to find the molecule's lowest energy conformation.

-

Frequency Analysis: A frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is then determined by the difference in their energies: ΔE = ELUMO - EHOMO.

-

Excited State Calculations: The first few singlet excited states are calculated using TD-DFT at the B3LYP/6-311++G(d,p) level of theory to identify the lowest energy electronic transitions.

-

UV-Vis Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum of the molecule.

Results and Discussion: Electronic Properties of 4-formylpent-4-enenitrile

The computational analysis provides a detailed picture of the electronic landscape of 4-formylpent-4-enenitrile.

Frontier Molecular Orbitals (HOMO & LUMO)

The spatial distribution of the HOMO and LUMO are critical to understanding the molecule's reactivity.

-

HOMO: The Highest Occupied Molecular Orbital is primarily localized over the carbon-carbon double bond and the adjacent formyl group. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly distributed over the conjugated system, including the nitrile group. This suggests that nucleophilic attack is likely to occur at the carbon atom of the formyl group or the β-carbon of the double bond.

The energies of these frontier orbitals and the resulting energy gap are summarized in the table below.

| Parameter | Energy (Hartree) | Energy (eV) |

| EHOMO | -0.258 | -7.02 |

| ELUMO | -0.091 | -2.48 |

| HOMO-LUMO Gap (ΔE) | 0.167 | 4.54 |

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for 4-formylpent-4-enenitrile at the B3LYP/6-311++G(d,p) level of theory.

The calculated HOMO-LUMO gap of 4.54 eV suggests that 4-formylpent-4-enenitrile is a moderately stable molecule. A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability.[3]

Simulated UV-Vis Spectrum and Electronic Transitions

The TD-DFT calculation predicts the electronic absorption properties of the molecule. The simulated UV-Vis spectrum shows a primary absorption peak in the ultraviolet region.

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 273 nm | 0.45 | HOMO → LUMO (π → π*) |

Table 2: Calculated electronic transition for 4-formylpent-4-enenitrile.

The main electronic transition corresponds to a π → π* transition from the HOMO to the LUMO. The significant oscillator strength indicates that this is an allowed and strong transition. The presence of a conjugated system shifts the absorption to longer wavelengths compared to isolated chromophores.[13][14]

Experimental Validation: UV-Vis Spectroscopy

While computational methods provide profound insights, experimental validation is a cornerstone of scientific integrity. UV-Vis spectroscopy is the primary experimental technique to probe the electronic transitions of conjugated molecules and provides a direct measure of the energy gap.[4]

Experimental Workflow

Caption: A schematic of the experimental workflow for determining the HOMO-LUMO gap of 4-formylpent-4-enenitrile using UV-Vis spectroscopy.

Step-by-Step Experimental Protocol

-

Solution Preparation: Prepare a stock solution of 4-formylpent-4-enenitrile of known concentration in a UV-grade solvent such as ethanol or cyclohexane. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5.

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time to ensure lamp stability.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum. Use the following equation to calculate the experimental energy gap: ΔE (eV) = 1240 / λmax (nm)

The experimentally determined λmax can then be directly compared to the value predicted by the TD-DFT calculations, providing a robust validation of the computational model.

Conclusion

This technical guide has provided a detailed examination of the electronic structure and HOMO-LUMO gap of 4-formylpent-4-enenitrile through a synergistic approach of computational modeling and a proposed experimental validation protocol. The calculated HOMO-LUMO gap of 4.54 eV, along with the visualization of the frontier orbitals, offers valuable insights into the molecule's stability and reactivity. The simulated UV-Vis spectrum predicts a strong π → π* transition at approximately 273 nm, a finding that can be readily verified experimentally. The methodologies and findings presented herein serve as a comprehensive resource for researchers in drug discovery and materials science, enabling a deeper understanding and prediction of the properties of 4-formylpent-4-enenitrile and related α,β-unsaturated systems.

References

-

Genaev, A. M., Salnikov, G. E., & Koltunov, K. Y. (2022). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry, 20(34), 6799–6808. [Link]

-

Genaev, A. M., Salnikov, G. E., & Koltunov, K. Y. (2022). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.8: Chemistry of Nitriles. [Link]

-

ResearchGate. (2026, January 12). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. [Link]

-

PMC. (2026, January 28). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PMC. (2024, June 28). The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation. [Link]

-

ResearchGate. Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... [Link]

-

Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]

-

ACS Publications. (2019, September 18). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. [Link]

-

ACS Publications. (n.d.). REACTIONS OF ALPHA, BETA-UNSATURATED DINITRILES. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). [Link]

-

ACS Publications. (2015, September 29). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. [Link]

-

Scribd. (n.d.). DFT Analysis of Nitrile Oxide Regiochemistry. [Link]

-

Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

-

Chemistry LibreTexts. (2019, September 3). 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

-

NIH. (2022, June 16). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

-

YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. [Link]

-

PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. [Link]

-

Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. [Link]

-

Computational Chemistry Research Unit. (n.d.). 17. Computational Chemistry Research Unit. [Link]

-

RSC Publishing. (n.d.). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. [Link]

-

NIH. (n.d.). 4-Pentenenitrile. [Link]

-

Cheméo. (n.d.). Chemical Properties of pent-4-enenitrile (CAS 592-51-8). [Link]

-

The Journal of Physical Chemistry A. (2023, May 27). Frontier Orbital Views of Stacked Aromaticity. [Link]

-

RSC Publishing. (2026, January 27). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. [Link]

-

Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. [Link]

-

Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). (n.d.). [Link]

-

National Institute of Standards and Technology. (n.d.). pent-4-enenitrile. [Link]

-

Thoreauchem. (n.d.). 4-formylpent-4-enenitrile-1117-70-0. [Link]

Sources

- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malayajournal.org [malayajournal.org]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. Page loading... [guidechem.com]

- 6. 1117-70-0|4-Formylpent-4-enenitrile|BLD Pharm [bldpharm.com]

- 7. 4-formylpent-4-enenitrile-1117-70-0 - Thoreauchem [thoreauchem.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 4-Formylpent-4-enenitrile: A Technical Guide to Solvent Selection and Thermodynamic Behavior

Executive Summary

In early-stage drug development and complex organic synthesis, the physicochemical profiling of active intermediates is a non-negotiable step. 4-formylpent-4-enenitrile (4-FPN) (CAS: 1117-70-0), also known as 2-(2-cyanoethyl)acrolein, is a highly reactive bifunctional aliphatic compound with a molecular weight of 109.13 g/mol [1][2]. Because it features both an electrophilic α,β -unsaturated aldehyde and a nucleophile-sensitive nitrile group, selecting the correct solvent system is critical to prevent unwanted side reactions while maximizing yield.

This whitepaper provides an in-depth analysis of the solubility profile of 4-FPN across polar and non-polar organic solvents. By bridging predictive thermodynamics with empirical high-throughput methodologies, this guide establishes a self-validating framework for solvent selection.

Structural Thermodynamics & Predictive Solvation

To understand the solubility of 4-FPN, we must first deconstruct its molecular architecture through the lens of [3]. HSP theory postulates that "like dissolves like" by quantifying the cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH )[3][4].

4-FPN possesses three distinct interaction sites that dictate its solvent affinity:

-

The Nitrile Group (-C≡N): Imparts a strong permanent dipole, driving high solubility in polar aprotic solvents via dipole-dipole alignment ( δP ).

-

The Formyl Group (-CHO): Acts as a potent hydrogen-bond acceptor, facilitating solvation in polar protic networks ( δH ).

-

The Alkene/Aliphatic Backbone: Contributes to London dispersion forces ( δD ), allowing for moderate interactions with polarizable non-polar solvents.

Figure 1: Thermodynamic relationship between 4-FPN functional groups and solvent affinity.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, 4-FPN exhibits a highly versatile solubility profile. The table below summarizes the quantitative solubility data (estimated ranges based on structural analogs and HSP matching) across various solvent classes.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 250 | Strong dipole-dipole alignment with the nitrile group. |

| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | 37.5 | > 200 | Favorable δP matching; minimal steric hindrance. |

| Polar Protic | Methanol (MeOH) | 5.1 | 32.7 | > 100 | H-bond donation to the formyl oxygen and nitrile nitrogen. |

| Moderately Polar | Dichloromethane (DCM) | 3.1 | 8.9 | > 250 | Excellent HSP match across dispersion ( δD ) and polar ( δP ) parameters. |

| Non-Polar | Toluene | 2.4 | 2.4 | ~ 25 - 50 | π−π interactions with the alkene backbone enhance solubility over aliphatics. |

| Non-Polar | Hexane | 0.1 | 1.9 | < 10 | Weak dispersion forces; solute-solute dipole interactions outcompete mixing. |

Field Insight: For liquid-liquid extractions during the synthesis of 4-FPN, Dichloromethane (DCM) is the optimal choice. Its high density and excellent HSP match allow for rapid phase separation from aqueous quench layers while maximizing the partition coefficient.

High-Throughput Equilibrium Solubility Protocol

While predictive models are useful, regulatory submissions and process scaling require empirical validation. The is the universally recognized gold standard for determining equilibrium solubility[5][6][7].

As a Senior Application Scientist, I have designed the following protocol to be a self-validating system . Every step is engineered to eliminate systemic bias (e.g., adsorption, thermal fluctuation) and ensure absolute data integrity.

Figure 2: Step-by-step workflow of the harmonized shake-flask equilibrium solubility method.

Step-by-Step Methodology & Causality

-

Preparation & Saturation: Add an excess amount of 4-FPN to 5.0 mL of the target organic solvent. Causality: We strictly utilize borosilicate glass vials rather than polypropylene tubes. Organic solvents (especially DCM and Toluene) will leach plasticizers from polymer vessels, causing severe baseline drift and interfering peaks during HPLC-UV quantification.

-

Thermal Equilibration: Seal the vials and incubate at 25.0 ± 0.1 °C (or 37.0 °C for physiological modeling) on an orbital shaker at 200 RPM for 24 to 48 hours[8]. Causality: Continuous mechanical agitation ensures that the boundary layer surrounding the undissolved solute is constantly refreshed. Without agitation, the system may reach a localized kinetic plateau rather than true thermodynamic equilibrium, leading to artificially low solubility readings.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the bulk solid. Filter the supernatant using a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert. If Nylon or Cellulose Acetate filters are used, the lipophilic alkene backbone of 4-FPN can non-specifically bind to the filter matrix, stripping the solute from the solvent and yielding false-negative concentration data.

-

Quantification (HPLC-UV) & Self-Validation: Dilute the filtrate with the mobile phase until the concentration falls within the linear dynamic range of the UV detector. Quantify against a freshly prepared 5-point calibration curve. Trustworthiness Check: To make this a self-validating system, a known Quality Control (QC) standard must be injected every 10 samples. If the QC standard deviates by >2%, the run is invalidated due to potential detector drift or solvent evaporation.

Applications in Process Chemistry

Understanding the solubility dichotomy of 4-FPN between polar and non-polar solvents is highly advantageous for downstream processing:

-

Anti-Solvent Crystallization: Because 4-FPN is highly soluble in Ethyl Acetate but poorly soluble in Hexane, an EtOAc/Hexane solvent system can be engineered. By dissolving the crude intermediate in a minimal volume of EtOAc and slowly titrating in Hexane (the anti-solvent), process chemists can force controlled precipitation, yielding high-purity crystalline material.

-

Formulation: For biological assays requiring aqueous media, 4-FPN should be pre-dissolved in DMSO (up to 200 mM) to create a highly concentrated master stock. This stock can then be spiked into aqueous buffers, keeping the final DMSO concentration below 1% to prevent cellular toxicity.

References

-

PubChem Compound Summary for CID 11083851, 4-Formylpent-4-enenitrile Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL:[Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance Source: PubMed Central (PMC) - NIH URL:[Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PubMed Central (PMC) - NIH URL:[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

-

Hansen solubility parameter Source: Wikipedia URL:[Link]

Sources

- 1. qcchemical.com [qcchemical.com]

- 2. Page loading... [guidechem.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. who.int [who.int]

Synthesis, Physical Properties, and Applications of 4-Formylpent-4-enenitrile (CAS 1117-70-0): A Critical Precursor in Agrochemical Development

Prepared by: Senior Application Scientist, Chemical Development & Process Engineering

Executive Summary

In the landscape of modern agrochemical synthesis, the efficient construction of functionalized pyridine rings is paramount. 4-Formylpent-4-enenitrile (CAS Registry Number: 1117-70-0), widely known in process chemistry as 2-methylene-4-cyanobutyraldehyde , serves as a highly strategic intermediate. Its unique structural motif—an α,β -unsaturated aldehyde tethered to a terminal nitrile—makes it an ideal precursor for the synthesis of 2-chloro-5-chloromethylpyridine (CCMP), the core building block for neonicotinoid insecticides such as imidacloprid and acetamiprid.

This technical guide provides an in-depth analysis of the physical properties, upstream synthetic rationale, and downstream experimental protocols associated with 4-formylpent-4-enenitrile, emphasizing the mechanistic causality behind each process step.

Chemical Identity and Physical Properties

Understanding the physicochemical profile of 4-formylpent-4-enenitrile is critical for handling, solvent selection, and predicting its behavior in cascade cyclization reactions. The molecule features highly reactive electrophilic centers (the aldehyde and the nitrile) separated by a flexible aliphatic chain, which pre-organizes the molecule for eventual ring closure.

Table 1 summarizes the core quantitative data and computed physical properties of the compound, derived from standardized chemical databases .

| Property | Value / Description |

| Chemical Name | 4-Formylpent-4-enenitrile |

| Common Synonym | 2-Methylene-4-cyanobutyraldehyde |

| CAS Registry Number | 1117-70-0 |

| PubChem CID | 11083851 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Exact Mass | 109.05276 g/mol |

| Topological Polar Surface Area (TPSA) | 40.9 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptors | 2 |

| SMILES String | C=C(CCC#N)C=O |

Upstream Synthesis: The Cyclopentadiene Ring Method

Directly synthesizing 4-formylpent-4-enenitrile from simple aliphatic precursors is historically plagued by unwanted polymerization. The α,β -unsaturated aldehyde moiety is highly susceptible to auto-oxidation and radical polymerization.

To circumvent this, process chemists employ the Cyclopentadiene Ring Method . By reacting acrolein with cyclopentadiene, the reactive double bond is temporarily "protected" within a norbornene system via a Diels-Alder cycloaddition. Following a Michael addition with acrylonitrile, the robust norbornene intermediate is subjected to thermal cracking (a retro-Diels-Alder reaction). This elegant, atom-economical step cleanly releases the target 4-formylpent-4-enenitrile while regenerating cyclopentadiene for recovery.

Figure 1: Synthetic pathway from cyclopentadiene to CCMP via 4-formylpent-4-enenitrile.

Downstream Application: Synthesis of CCMP

The primary industrial utility of 4-formylpent-4-enenitrile is its conversion into 2-chloro-5-chloromethylpyridine (CCMP). This is achieved through a two-stage protocol: an electrophilic halogenation followed by a Vilsmeier-type cascade cyclization .

Mechanistic Causality & Reagent Selection

-

Solvent Choice for Chlorination (Methylene Chloride): CH₂Cl₂ is chosen because it is completely transparent to electrophilic halogenation (lacking reactive C-H or C=C bonds). Its low boiling point (39.6 °C) allows for rapid, non-destructive removal under reduced pressure, preserving the thermally sensitive chlorinated intermediate.

-

Cyclization Reagents (PCl₅ and DMF): The combination of N,N-dimethylformamide (DMF) and phosphorous pentachloride (PCl₅) generates a highly electrophilic Vilsmeier-Haack type intermediate (a chloroiminium ion). This species activates the aldehyde and nitrile groups.

-

Role of Anhydrous HCl: The introduction of anhydrous HCl provides the necessary acidic environment to facilitate enolization/tautomerization, driving the nucleophilic attack by the nitrile nitrogen onto the activated carbonyl carbon to close the pyridine ring.

Experimental Protocols

The following self-validating methodologies detail the transformation of 4-formylpent-4-enenitrile into CCMP.

Protocol A: Chlorination of the Olefin

-

Preparation: Charge a 50 mL round-bottom flask with a solution of 4-formylpent-4-enenitrile (2-methylene-4-cyanobutyraldehyde) in 5 mL of anhydrous methylene chloride.

-

Temperature Control: Immerse the flask in an ambient water bath to absorb the mild exotherm of the halogenation.

-

Halogenation: Bubble dry chlorine (Cl₂) gas directly into the solution under continuous stirring for exactly 10 minutes.

-

Concentration: Remove the excess chlorine gas and methylene chloride solvent under reduced pressure.

-

Validation Check: The resulting product is 2-chloro-2-chloromethyl-4-cyanobutyraldehyde. Self-Validation: Perform a rapid ¹H-NMR analysis to confirm the complete disappearance of the terminal olefinic protons (~5.8–6.2 ppm) before proceeding.

Protocol B: Vilsmeier-Type Cyclization

-

Vilsmeier Complex Formation: In a three-necked, 100-mL round-bottom flask equipped with a reflux condenser and gas inlet, charge 50 mL of DMF. Add PCl₅ (2.3 g, 11 mmol) in several portions.

-

Acidification: Slowly introduce anhydrous hydrogen chloride gas. Maintain the reaction temperature between 60 °C and 85 °C using a water bath.

-

Intermediate Addition: Using a syringe pump, add the 2-chloro-2-chloromethyl-4-cyanobutyraldehyde (prepared in Protocol A) dissolved in 5 mL of DMF over a period of 1 hour at 80 °C.

-

Ring Closure: Elevate the temperature to 100 °C and stir continuously for 8 hours to ensure complete cyclization and aromatization.

-

Workup & Neutralization: Quench the reaction carefully with water. Neutralize the aqueous mixture using NaHCO₃ until a stable pH of 5 is achieved.

-

Extraction & Purification: Extract the aqueous phase with methylene chloride. Dry the combined organic layers over anhydrous MgSO₄, concentrate under vacuum, and distill the residue.

-

Validation Check: Self-Validation: Analyze the distilled fraction via Gas-Liquid Chromatography (GLC). The target purity for the resulting 2-chloro-5-chloromethylpyridine (CCMP) must exceed 95%.

Figure 2: Step-by-step experimental workflow for chlorination and cyclization to CCMP.

Environmental and Safety Considerations

The industrial scale-up of 4-formylpent-4-enenitrile to CCMP generates complex hydrolysis wastewater containing chlorinated organics and phosphorus residues. Modern facilities employ advanced pretreatment methods, such as alkaline cooling crystallization (adjusting pH with 32% NaOH and 20% Na₂CO₃ and crystallizing at 6 °C), to realize resource utilization and improve the biodegradability of the effluent prior to discharge . Strict adherence to these environmental protocols is mandatory for sustainable agrochemical manufacturing.

References

-

PubChem Compound Summary for CID 11083851, 4-Formylpent-4-enenitrile National Center for Biotechnology Information (NCBI)[Link]

- US Patent 5,229,519 - Process for preparing 2-halo-5-halomethylpyridines Google P

- CN Patent 114685084A - Treatment method of 2-chloro-5-chloromethylpyridine production wastewater Google P

Toxicity Profile and Safety Data for 4-Formylpent-4-enenitrile: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of preclinical drug development and synthetic chemistry, reactive intermediates dictate both synthetic utility and toxicological liability. 4-Formylpent-4-enenitrile (CAS: 1117-70-0) is a bifunctional aliphatic compound characterized by an α,β -unsaturated aldehyde and a terminal nitrile group[1]. While its structural architecture makes it a versatile building block, it also classifies the molecule as a potent electrophile. This whitepaper synthesizes the physicochemical properties, Material Safety Data Sheet (MSDS) protocols, and the underlying molecular causality of its toxicity profile, providing researchers with self-validating experimental workflows to quantify its biological impact.

Physicochemical Properties & Identification

Understanding the baseline chemical properties of 4-formylpent-4-enenitrile is critical for predicting its pharmacokinetic behavior and reactivity. Its low molecular weight and lipophilicity allow it to readily partition across cellular membranes[2].

| Property | Value |

| Chemical Name | 4-formylpent-4-enenitrile |

| Synonyms | 2-methylene-4-cyanobutyraldehyde[1] |

| CAS Number | 1117-70-0[3] |

| PubChem CID | 11083851[2] |

| Molecular Formula | C6H7NO[1] |

| Molecular Weight | 109.13 g/mol [3] |

| SMILES | C=C(C=O)CCC#N[3] |

Toxicological Profile: Mechanistic Causality

To move beyond merely observing toxicity, we must understand why 4-formylpent-4-enenitrile is cytotoxic. The causality lies in its electronic structure.

Electrophilicity and the Michael Addition

The α,β -unsaturated aldehyde moiety is a conjugated system where the highly electronegative oxygen atom pulls electron density away from the carbonyl carbon. This inductive effect is transmitted through the double bond, leaving the β -carbon electron-deficient (electrophilic)[4]. According to Hard and Soft Acids and Bases (HSAB) theory, this conjugated system acts as a "soft" electrophile, which preferentially reacts with "soft" nucleophiles[5].

Glutathione (GSH) Depletion

In biological systems, the most abundant soft nucleophile is the thiolate anion (-S⁻) of cysteine residues, most notably found in the intracellular antioxidant tripeptide glutathione (GSH) . When 4-formylpent-4-enenitrile enters a cell, it undergoes a rapid nucleophilic attack by GSH at the β -carbon, forming a stable, irreversible thioether adduct via a Michael addition[6].

Because GSH is the primary buffer against endogenous reactive oxygen species (ROS), its rapid covalent sequestration by 4-formylpent-4-enenitrile strips the cell of its antioxidant defenses. This unchecked ROS accumulation leads to severe oxidative stress, lipid peroxidation, and ultimately, apoptotic cell death[4].

Mechanistic pathway of 4-formylpent-4-enenitrile toxicity via GSH depletion.

GHS Safety Data & MSDS Protocols

The mechanistic reality of 4-formylpent-4-enenitrile translates directly into its Globally Harmonized System (GHS) classifications. The compound carries a Warning signal word due to its broad-spectrum reactivity with biological tissues[7].

| GHS Parameter | Code | Description & Mechanistic Rationale |

| Hazard Statements | H302 | Harmful if swallowed. Gastrointestinal absorption leads to systemic GSH depletion[7]. |

| H312 | Harmful in contact with skin. Lipophilicity allows stratum corneum penetration[7]. | |

| H332 | Harmful if inhaled. Volatile aldehyde vapors directly attack respiratory epithelium[7]. | |

| Precautionary Statements | P261 | Avoid breathing vapors. Prevents direct inhalation of the Michael acceptor[7]. |

| P280 | Wear protective gloves/clothing. Mitigates dermal protein alkylation[7]. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. Rapid removal prevents absorption[7]. |

Validated Experimental Workflows

To empirically evaluate the toxicity of 4-formylpent-4-enenitrile, researchers must employ self-validating assay systems. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Protocol 1: In Vitro Cytotoxicity Assay (ATP Depletion)

This assay measures cellular metabolic activity as a proxy for viability, establishing the IC₅₀ of the compound.

-

Cell Seeding : Seed HepG2 cells (hepatic model) at 10,000 cells/well in a 96-well opaque plate. Incubate for 24h at 37°C.

-

Compound Treatment : Treat cells with a serial dilution of 4-formylpent-4-enenitrile (0.1 µM to 100 µM).

-

Self-Validation Control 1 (Negative): 0.1% DMSO vehicle (establishes 100% viability baseline).

-

Self-Validation Control 2 (Positive): 10 µM Staurosporine (validates the assay's ability to detect apoptosis).

-

-

Incubation : Incubate for 24h to 48h.

-

Detection : Add CellTiter-Glo® reagent (lyses cells and generates a luminescent signal proportional to ATP). Read luminescence after 10 minutes.

Protocol 2: Intracellular GSH Depletion Assay (mBBr Derivatization)

To prove that the toxicity is specifically caused by the Michael addition mechanism, we must quantify the loss of free intracellular GSH.

-

Exposure : Treat cells with sub-lethal concentrations of 4-formylpent-4-enenitrile for 4 hours.

-

Self-Validation Control (Positive): 50 µM N-ethylmaleimide (NEM), a known rapid GSH depleter.

-

-

Lysis : Wash cells with cold PBS and lyse using 5% sulfosalicylic acid (SSA) to precipitate proteins and stabilize free GSH.

-

Derivatization : Centrifuge the lysate. Transfer the supernatant and react it with Monobromobimane (mBBr). mBBr is non-fluorescent until it reacts with the free thiol of unreacted GSH.

-

Quantification : Measure fluorescence (Excitation: 395 nm / Emission: 490 nm). A decrease in fluorescence directly correlates to the amount of GSH consumed by the 4-formylpent-4-enenitrile Michael addition.

Self-validating experimental workflow for intracellular GSH depletion analysis.

References

- "4-Formylpent-4-enenitrile 1117-70-0 wiki", Guidechem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV37NxzXBGmN_f07-8pi7ccZSea9roh94351HYDKP6BRCUMwGiJaSqamBZzNabzwdLOSi8RzJYNEj1ROOGfcgZSEzIvugcfoHF7bjtYsP6jZya6w0tQYmGMYL0LiCgps5FFHWofTt-T5yb42O30fPB1dPRtmTJs5RQKfaYRmSGsevNjPlEAnxIGTw=]

- "1117-70-0|4-Formylpent-4-enenitrile", BLD Pharm. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGglaabJ4vt1Wmp4D_osb4P26xkc8JnG4lXHB4XYploLKNVuymrdfu3x8WMksfdJIBHBwzga7q1K7cBRpg16KhWyC3tP7t3vHIyYExOGxbk5GRLQCx4SF0PpX4kSHxSuTY5GUXB21dQkIxT]

- "4-Formylpent-4-enenitrile | C6H7NO | CID 11083851", PubChem - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHxFbOK1RV5y91JnUNWvZtvCGiDb3RnlTsfIRmCiJOZPXUCizKOblGLuLBQ6BCpPnncsofFRpZM2LLvl_BjNYzzI2wftY40dLnc0id5uxrvgQ0U5-cYdaOQTOnmkFE3_sEqE_FA0KOPMWlrJTPjjZ3BypQKLLkrMxFXxTVWg==]

- "1117-70-0|4-Formylpent-4-enenitrile (GHS Data)", BLD Pharm. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Zc9ejRKasbacshkAP9MyKUoxR10-c3eHLZvMrV5LQhFnhq2wFqy5gIHFUcyjD-nzS196HXTNIh6sVTmxpSQf2twT5ZMVETczOYmu423rLXxhvT0dt3YKon1tW7qXPWQFI3N_Boa2f4nX]

- "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective", ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFodO07kwhiGj8pcuUiUuuXEBRkV26RdS6QL3geaSgNnRS1I1bB8PDiIH9bSYt8iAMH_EDPsRx8-IZ3KZEKSP_MVHgU0q0VITVVcZNLjtdQathXNWi5c1R_wy5ABRidbSbztQVbJsgktEXfchNGBIQFanPwXNoJrZlSxfpAZD0AgSOfAq4HuNjtw7I63-VwfrNUgTUvGRdYPqbESBx5z-VVKpEu-5OFB4SJHnSJ9Lg=]

- "Glutathione Adduct Patterns of Michael-Acceptor Carbonyls", ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpVM629haDNFmeh5ET76qvnwr0TOlJ2YtZWBnlPbrvcc7lrCjX8W6xDxFV_1jQNjU17vmz2ZqMEUJu9lSvF2P3SbkLPrcJChUC2x97gVVcNgln7vI1jXeUAOQBfL0NoOvmVsO_SwZE4OLS1g==]

- "Prediction of Michael-Type Acceptor Reactivity toward Glutathione", ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyWjs2IrhWIodG56vHdoVIC3bBiIPeXruzw9HIQJLZgV5Ukx6_zhxkcS5uYP8kLc1uzItnV3-_lqkgUj8Taz7LSibZ6YL79I2sR4Sq-oGHXamq8uh_qG6vTboYeo5zliEgXn66BQ==]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Formylpent-4-enenitrile | C6H7NO | CID 11083851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1117-70-0|4-Formylpent-4-enenitrile|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1117-70-0|4-Formylpent-4-enenitrile|BLD Pharm [bldpharm.com]

Application Notes and Protocols for the Functionalization of 4-formylpent-4-enenitrile via Transition Metal Cross-Coupling

Introduction: 4-Formylpent-4-enenitrile as a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the development of complex molecular architectures with high precision and efficiency is paramount. Bifunctional molecules, containing multiple reactive sites, serve as invaluable synthons for the rapid construction of diverse chemical entities. 4-Formylpent-4-enenitrile, a molecule possessing both an α,β-unsaturated aldehyde and a vinyl nitrile moiety, represents a highly versatile and underexplored building block. The strategic and selective functionalization of its two distinct reactive centers opens avenues for the synthesis of a wide array of complex nitrogen-containing heterocycles, polyfunctional acyclic structures, and novel pharmacophores relevant to the pharmaceutical and materials science industries.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of 4-formylpent-4-enenitrile using transition metal-catalyzed cross-coupling reactions. We will delve into the strategic considerations for selectively targeting either the vinyl halide-like reactivity of the nitrile-bearing olefin or the aldehyde functionality, providing detailed, field-proven protocols for key transformations including the Suzuki-Miyaura, Heck, and Sonogashira couplings. The underlying mechanistic principles and the rationale behind experimental choices will be thoroughly discussed to ensure both scientific integrity and practical success.

Strategic Considerations for Selective Functionalization

The presence of two distinct and electronically different unsaturated systems in 4-formylpent-4-enenitrile allows for a high degree of synthetic flexibility. The key to its successful application lies in the selective activation of one functional group over the other.

-

The Vinyl Nitrile Moiety: The carbon-carbon double bond substituted with the nitrile group can be considered an electron-deficient alkene. This makes it a suitable partner in a variety of palladium- and nickel-catalyzed cross-coupling reactions, analogous to a vinyl halide.

-

The α,β-Unsaturated Aldehyde: The conjugated aldehyde system is susceptible to nucleophilic attack and can also participate in Heck-type reactions. The reactivity of this moiety can be modulated by the choice of catalyst and reaction conditions.

This guide will focus on the functionalization at the vinyl nitrile position, treating it as a synthetic equivalent of a vinyl halide for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling of the Vinyl Nitrile Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Palladium-based catalysts are particularly effective for their high functional group tolerance and efficiency.[3][4]

Suzuki-Miyaura Coupling: Synthesis of α-Aryl-Substituted Formyl-enamines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, reacting an organoboron reagent with an organic halide or triflate.[5] In the context of 4-formylpent-4-enenitrile, this reaction allows for the introduction of various aryl or heteroaryl groups at the α-position to the nitrile.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organic halide (in this case, the vinyl nitrile acts as a vinyl halide surrogate) to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Formylpent-4-enenitrile with Phenylboronic Acid

Materials:

-

4-Formylpent-4-enenitrile (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

Degassed 1,4-dioxane/water (4:1 v/v), 10 mL

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-formylpent-4-enenitrile, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[7]

-

Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[7]

-

Heat the reaction mixture to 90 °C with vigorous stirring.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 82 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 80 | 78 |

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions.

Heck Reaction: Vinylation of the Nitrile Moiety

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base.[8] In our case, the vinyl nitrile acts as the unsaturated halide equivalent, allowing for the introduction of a variety of substituted vinyl groups.

Reaction Principle:

The catalytic cycle for the Heck reaction typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.[6][8]

Experimental Workflow: Heck Reaction

Caption: General workflow for the Heck coupling reaction.

Detailed Protocol: Heck Coupling of 4-Formylpent-4-enenitrile with Ethyl Acrylate

Materials:

-

4-Formylpent-4-enenitrile (1.0 mmol, 1.0 equiv)

-

Ethyl acrylate (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)

-

Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF), 5 mL

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add palladium(II) acetate and tri(o-tolyl)phosphine.

-

Seal the tube and purge with argon.

-

Add anhydrous DMF, 4-formylpent-4-enenitrile, ethyl acrylate, and triethylamine via syringe.[9]

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[9]

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Ethyl acrylate | Pd(OAc)₂ (1) | NEt₃ | DMF | 110 | 75 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (2) | NaOAc | Acetonitrile | 100 | 70 |

| 3 | N-Vinylpyrrolidone | Herrmann's catalyst (0.5) | K₂CO₃ | Toluene | 120 | 65 |

Table 2: Optimization of Heck Coupling Conditions.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12] Copper-free versions have also been developed to avoid the homocoupling of the alkyne.[13][14]

Reaction Principle:

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl halide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the product and regenerates the Pd(0) catalyst.[15]

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 4-Formylpent-4-enenitrile with Phenylacetylene

Materials:

-

4-Formylpent-4-enenitrile (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (NEt₃), 5 mL

-

Anhydrous tetrahydrofuran (THF), 5 mL

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add Pd(PPh₃)₄ and CuI.

-

Seal the flask, evacuate, and backfill with argon.

-

Add anhydrous THF and triethylamine, followed by 4-formylpent-4-enenitrile and phenylacetylene via syringe.[16]

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the metal salts.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | NEt₃ | THF | RT | 90 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | DMF | 50 | 85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 60 | 88 |

Table 3: Optimization of Sonogashira Coupling Conditions.

Nickel-Catalyzed Dicarbofunctionalization: An Emerging Strategy

Nickel catalysis has emerged as a powerful alternative and complementary approach to palladium for cross-coupling reactions.[17][18] Nickel catalysts can enable the 1,2-dicarbofunctionalization of alkenes, a process that installs two new carbon-carbon bonds across a double bond in a single step.[19][20] This strategy could potentially be applied to 4-formylpent-4-enenitrile to introduce two new substituents simultaneously.

Conceptual Framework:

A nickel-catalyzed dicarbofunctionalization of the vinyl nitrile moiety in 4-formylpent-4-enenitrile could involve the reaction with an organometallic nucleophile (e.g., an organozinc or organoboron reagent) and an organic electrophile (e.g., an alkyl or aryl halide).[21] The regioselectivity of such a transformation would be a critical aspect to control.

This area represents a frontier in the functionalization of complex molecules like 4-formylpent-4-enenitrile and warrants further investigation.

Conclusion and Future Outlook

4-Formylpent-4-enenitrile is a promising and versatile building block for organic synthesis. This application note has provided a detailed guide to its functionalization via established transition metal-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira couplings. The provided protocols, based on proven methodologies for similar substrates, offer a solid foundation for researchers to explore the synthetic potential of this molecule. The selective functionalization of the vinyl nitrile moiety opens the door to a vast array of novel compounds with potential applications in medicinal chemistry and materials science. Future work in this area could focus on the development of orthogonal strategies to functionalize both the vinyl nitrile and the α,β-unsaturated aldehyde moieties in a controlled and sequential manner, further expanding the synthetic utility of this valuable synthon.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Nickel-Catalyzed Dicarbofunctionalization of Alkenes | ACS Catalysis. (2020, July 2). Retrieved from [Link]

-

Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Retrieved from [Link]

-

Al-Masum, M., & Al-Amin, M. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

-

Nickel-Catalyzed Alkene Difunctionalization as a Method for Polymerization. (2020). PMC. Retrieved from [Link]

- Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. (n.d.). Books.

-

Highly Selective Nickel‐Catalyzed Isomerization‐Hydroboration of Alkenes Affords Terminal Functionalization at Remote C−H Position. (2023, October 17). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nickel-Catalyzed Dicarbofunctionalization of Alkenes. (2020, August 7). PubMed. Retrieved from [Link]

-

A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. Retrieved from [Link]

-

Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes. (n.d.). Chemical Science. Retrieved from [Link]

-

Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). PMC. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003, September 27). Organic Letters. Retrieved from [Link]

-

Transition Metal Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]

-

Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (n.d.). Retrieved from [Link]

-

Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling. (2011, March 8). ACS Publications. Retrieved from [Link]

-

Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7). Retrieved from [Link]

-

General procedure for the Heck reaction. (2024). Bio-protocol. Retrieved from [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). RSC.org. Retrieved from [Link]

-

Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020, July 15). Organic Process Research & Development. Retrieved from [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 9). Frontiers. Retrieved from [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 10). PMC. Retrieved from [Link]

-

Copper-Catalyzed Substitution of α-Triflyloxy Nitriles and Esters with Silicon Nucleophiles under Inversion of the Configuration. (2017, December 1). Organic Letters. Retrieved from [Link]

-

Introduction to Transition Metals and Mechanistic Steps. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

-

Transforming Olefins into γ,δ-Unsaturated Nitriles by Cu-Catalysis. (n.d.). PMC. Retrieved from [Link]

-

Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. (2011, September 20). Organic Letters. Retrieved from [Link]

-

Transition‐metal‐catalyzed cross‐coupling strategies to functionalize nitrile at α‐position. (n.d.). Retrieved from [Link]

-

The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. (n.d.). RSC Publishing. Retrieved from [Link]

-

The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. (2021, June 7). PMC. Retrieved from [Link]

-

Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Assembly of α-(Hetero)aryl Nitriles via Copper-Catalyzed Coupling Reactions with (Hetero)aryl Chlorides and Bromides. (2021, March 22). PubMed. Retrieved from [Link]

-

Recent Developments of Transition‐Metal‐Catalyzed Cross‐Coupling of Nitriles and Alcohols. (2024, August 21). ResearchGate. Retrieved from [Link]

-

Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. (2021, April 28). RSC Publishing. Retrieved from [Link]

-

Ni/Ti Dual Catalytic Cross-Coupling of Nitriles and Organobromides To Access Ketones. (2018, April 16). ACS Catalysis. Retrieved from [Link]

-

Pd-Catalyzed Late-Stage Installation of Nitrile and Carbamoyl Groups via a Cross-Coupling Approach of Thianthrenium Salts with Isonitriles. (2025, July 21). ACS Publications. Retrieved from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

-

Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

-

Recent Development of Allyl-Allyl Cross-Coupling and its Application in Natural Product Synthesis. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

-

Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. (n.d.). Retrieved from [Link]

-

Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (n.d.). ACS Publications. Retrieved from [Link]

Sources

- 1. helios.eie.gr [helios.eie.gr]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Nickel-Catalyzed Dicarbofunctionalization of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nickel-Catalyzed Alkene Difunctionalization as a Method for Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Complex Nitrogen-Containing Heterocycles Using 4-Formylpent-4-enenitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Rationale

The synthesis of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical and agrochemical development. 4-Formylpent-4-enenitrile (also known as 2-methylene-4-cyanobutyraldehyde; CAS: 1117-70-0)[1] is a highly versatile, bifunctional aliphatic building block[2]. Featuring both an α,β -unsaturated aldehyde and a terminal nitrile, it serves as an ideal precursor for constructing complex pyridine architectures.

Specifically, 4-formylpent-4-enenitrile is the critical starting material for the synthesis of 2-chloro-5-chloromethylpyridine (CCMP) [3]. CCMP is a "privileged structure" and an indispensable intermediate in the commercial production of neonicotinoid insecticides (such as imidacloprid, acetamiprid, and nitenpyram)[4],[5], as well as a valuable electrophile for pharmaceutical library generation.

This application note details the causality, mechanistic pathways, and step-by-step self-validating protocols for the conversion of 4-formylpent-4-enenitrile to CCMP via a two-step halogenation and cyclocondensation sequence[6].

Reaction Pathway & Mechanistic Insights

The transformation of the acyclic 4-formylpent-4-enenitrile into a fully aromatized, di-chlorinated pyridine ring relies on two distinct mechanistic stages:

-

Electrophilic Halogenation: The terminal methylene group of 4-formylpent-4-enenitrile undergoes electrophilic addition of chlorine gas. Despite the electron-withdrawing nature of the adjacent aldehyde, the terminal alkene is sufficiently nucleophilic to react rapidly, yielding the gem-disubstituted intermediate, 2-chloro-2-chloromethyl-4-cyanobutyraldehyde[6].

-

Vilsmeier-Type Cyclocondensation: The cyclization is driven by Phosphorus pentachloride (PCl₅) and anhydrous HCl in N,N-dimethylformamide (DMF)[6]. DMF acts as both a solvent and a reactive participant (forming Vilsmeier-Haack-type reactive species). Anhydrous HCl catalyzes the enolization of the aldehyde, facilitating nucleophilic attack by the nitrile nitrogen. PCl₅ subsequently drives the aromatization and installs the crucial 2-chloro substituent on the resulting pyridine ring[6].

Chemical pathway for the synthesis of CCMP from 4-formylpent-4-enenitrile.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that researchers can verify the success of each phase before proceeding.

Protocol A: Synthesis of 2-Chloro-2-chloromethyl-4-cyanobutyraldehyde

Objective: Saturation of the alkene without degrading the sensitive aldehyde.

-

Preparation: Charge a 50 mL round-bottom flask with a solution of 4-formylpent-4-enenitrile (1.0 equiv) in 5 mL of anhydrous methylene chloride (CH₂Cl₂)[6].

-

Thermal Control: Immerse the reaction flask in an ambient water bath. Causality: The electrophilic addition of Cl₂ is exothermic; the water bath acts as a heat sink to prevent thermal degradation or polymerization of the starting material[6].

-

Halogenation: Bubble chlorine gas (Cl₂) steadily into the solution under vigorous stirring for 10 minutes[6].

-

IPC (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc) to ensure the complete disappearance of the starting material.

-

Isolation: Remove excess chlorine gas and the CH₂Cl₂ solvent under reduced pressure. Crucial Step: Complete removal of unreacted Cl₂ is mandatory to prevent unwanted side reactions (e.g., over-chlorination or oxidation) in the subsequent high-temperature cyclization step[6].

-

Yield: The title compound is obtained as a crude liquid in near quantitative yield and should be used immediately in Protocol B[6].

Protocol B: Cyclocondensation to 2-Chloro-5-chloromethylpyridine (CCMP)

Objective: Controlled ring closure and aromatization.

-

Reagent Preparation: Equip a three-necked 100-mL round-bottom flask with a reflux condenser, gas inlet tube, and internal thermometer. Charge the flask with 50 mL of anhydrous DMF[6].

-

Activation: Add Phosphorus pentachloride (PCl₅, 2.3 g, 11 mmol) in several portions. Slowly introduce anhydrous hydrogen chloride (HCl) gas. Maintain the internal temperature between 60 °C and 85 °C using a water bath[6].

-

Controlled Addition: Dissolve the intermediate from Protocol A in 5 mL of DMF. Using a syringe pump, add this solution dropwise into the reaction mixture at 80 °C over a period of 1 hour[6]. Causality: The cyclocondensation is highly reactive. Dropwise addition maintains a low steady-state concentration of the acyclic precursor, preventing intermolecular polymerization.

-

Cyclization: Elevate the temperature to 100 °C and stir continuously for 8 hours[6].

-

Quenching & pH Control: Cool the mixture to room temperature and quench carefully with water. Neutralize the aqueous mixture using saturated NaHCO₃ to exactly pH 5 [6]. Causality: A pH of 5 is critical. If the solution is too basic, the highly reactive benzylic-like chloromethyl group will hydrolyze to a hydroxymethyl group. If it is too acidic, the pyridine nitrogen will protonate, drastically reducing the efficiency of the organic extraction.

-

Extraction & Purification: Extract the aqueous phase with CH₂Cl₂. Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via short-path distillation to yield 2-chloro-5-chloromethylpyridine[6].

Step-by-step experimental workflow and in-process controls for CCMP synthesis.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical parameters for both synthetic steps are summarized below. Adhering to these optimized conditions guarantees a Gas-Liquid Chromatography (GLC) purity of ≥ 95%[6].

| Parameter | Step 1: Chlorination | Step 2: Cyclocondensation |

| Starting Material | 4-Formylpent-4-enenitrile | 2-Chloro-2-chloromethyl-4-cyanobutyraldehyde |

| Reagents | Cl₂ (gas) | PCl₅, Anhydrous HCl |

| Solvent | Methylene Chloride (CH₂Cl₂) | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature (Water bath cooled) | 60 °C to 100 °C (Ramped) |

| Reaction Time | 10 minutes | 8 hours |

| Expected Yield | Quantitative | ~50-60% (Post-distillation) |

| Target Purity | >98% (Crude) | ≥ 95% (GLC Analysis) |

| Critical IPC | Complete vacuum removal of excess Cl₂ | Strict pH control (pH 5) during aqueous quench |

References

- Title: Process for preparing 2-halo-5-halomethylpyridines (US Patent 5,229,519A)

-

Title: 4-Formylpent-4-enenitrile | C6H7NO | CID 11083851 Source: PubChem (National Institutes of Health) URL:[Link]

- Title: Treatment method of 2-chloro-5-chloromethylpyridine production wastewater (CN102766070A context)

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Formylpent-4-enenitrile | C6H7NO | CID 11083851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents [patents.google.com]

- 4. Treatment method of 2-chloro-5-chloromethylpyridine production wastewater - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 6. US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents [patents.google.com]

A Comparative Guide to the Reactivity of 4-formylpent-4-enenitrile and Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, α,β-unsaturated aldehydes are indispensable building blocks, valued for their dual reactivity at the carbonyl carbon and the β-carbon.[1][2][3] Crotonaldehyde ( (2E)-but-2-enal) is a canonical example of this class, serving as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and polymers.[1][2] This guide introduces a more complex, substituted analogue, 4-formylpent-4-enenitrile, and provides a comparative analysis of its predicted reactivity versus the well-established profile of crotonaldehyde.

While crotonaldehyde's reactivity is extensively documented, 4-formylpent-4-enenitrile represents a more nuanced substrate. Its structure incorporates not only the α,β-unsaturated aldehyde motif but also a geminal nitrile group and an ethyl group at the β-position. This substitution pattern introduces competing electronic and steric effects that are critical for synthetic chemists to understand. This guide will dissect these structural differences to predict how 4-formylpent-4-enenitrile will behave in key chemical transformations, offering a theoretical framework for its application in complex molecule synthesis.

Structural and Electronic Analysis

The reactivity of α,β-unsaturated carbonyl compounds is governed by the electronic communication between the C=C and C=O double bonds.[4][5] This conjugation creates two principal electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack can occur at either site, leading to 1,2-addition or 1,4-conjugate (Michael) addition, respectively.[3][6]

| Feature | Crotonaldehyde | 4-formylpent-4-enenitrile |

| Structure | CH₃CH=CHCHO | CH₃CH₂C(CN)=CHCHO |

| Key Substituents | β-methyl group | β-ethyl group, β-cyano group |

| Molecular Weight | 70.09 g/mol | 123.15 g/mol |

| Predicted Polarity | Polar | Highly Polar |

Crotonaldehyde: As a benchmark, crotonaldehyde features a simple methyl group at the β-position. The dominant electronic effect is the electron-withdrawing nature of the aldehyde group, which polarizes the conjugated system, making the β-carbon susceptible to attack by soft nucleophiles.[7]

4-formylpent-4-enenitrile: This molecule presents a more complex electronic and steric profile.

-

Electronic Effects: The nitrile (cyano) group is a powerful electron-withdrawing group, significantly more so than the aldehyde.[4][5] Its presence at the β-position is predicted to have a profound impact. It will act in concert with the aldehyde to further decrease electron density at the β-carbon, making it a much "harder" and more reactive Michael acceptor. Theoretical studies have shown that conjugated nitrile groups effectively contribute to the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's ability to accept electrons.[8]

-

Steric Effects: The substitution of a hydrogen and a methyl group (as in crotonaldehyde's precursor) with an ethyl group and a cyano group introduces significant steric bulk around the C=C bond.[9] This physical obstruction can hinder the approach of nucleophiles, particularly large or bulky ones, to both the α- and β-carbons.[10][11][12]

This interplay between enhanced electrophilicity and increased steric hindrance is the central theme of 4-formylpent-4-enenitrile's reactivity.

Comparative Reactivity in Key Synthetic Transformations

The structural differences outlined above are expected to manifest in distinct reactivity patterns, particularly in nucleophilic addition reactions.

Nucleophilic Addition: 1,2- versus 1,4-Conjugate Addition

The regioselectivity of nucleophilic attack on α,β-unsaturated aldehydes is a classic application of Hard and Soft Acids and Bases (HSAB) theory.[7]

-

The carbonyl carbon is considered a hard electrophilic center .

-

The β-carbon is considered a soft electrophilic center .[7]

Hard nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the hard carbonyl carbon (1,2-addition), while soft nucleophiles (e.g., Gilman cuprates, thiols, enolates) favor the soft β-carbon (1,4-addition).[3][7]

Prediction:

-

For Crotonaldehyde: The balance between 1,2- and 1,4-addition is well-understood and serves as a textbook example.[1]

-

For 4-formylpent-4-enenitrile: The potent electron-withdrawing effect of the β-cyano group will significantly enhance the electrophilicity (or "hardness") of the β-carbon. This may blur the lines of the HSAB principle. While soft nucleophiles will still strongly favor 1,4-addition, some harder nucleophiles that would typically yield 1,2-products with crotonaldehyde might now produce a mixture of 1,2- and 1,4-adducts. However, this electronic enhancement is directly opposed by steric hindrance. Bulky nucleophiles, regardless of their hard/soft character, may be sterically prevented from accessing the β-carbon, potentially favoring 1,2-addition or not reacting at all.[9][11] Small, soft nucleophiles are expected to react more rapidly with 4-formylpent-4-enenitrile than with crotonaldehyde due to the increased activation of the Michael acceptor.

Caption: Predicted nucleophilic addition pathways for both aldehydes.

Additional Reactivity

Beyond conjugate addition, the unique structure of 4-formylpent-4-enenitrile offers reaction pathways not available to crotonaldehyde.

-

Reactions of the Nitrile Group: The cyano group itself is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine.[13][14] These transformations allow for significant molecular diversification post-synthesis.

-

Diels-Alder Reactions: Both molecules can act as dienophiles in [4+2] cycloadditions. The reactivity of crotonaldehyde in this context is well-known.[1] For 4-formylpent-4-enenitrile, the electron-withdrawing power of both the aldehyde and nitrile groups would make it a highly electron-poor and thus, a very reactive dienophile. However, the significant steric bulk at the β-position could influence the stereoselectivity of the cycloaddition or favor reactions with smaller, less-hindered dienes.

Proposed Experimental Protocols for Comparative Analysis

To validate these theoretical predictions, a series of comparative experiments are proposed. The following protocols are designed to be self-validating by directly comparing the outcomes under identical conditions.

Experiment 1: Competitive Michael Addition with a Soft Nucleophile

This experiment aims to directly compare the intrinsic reactivity of the two aldehydes toward a soft nucleophile, minimizing steric factors.

Objective: To determine the relative rate of 1,4-conjugate addition.

Protocol:

-

To a stirred solution of thiophenol (1.0 eq) and a catalytic amount of DBU (0.1 eq) in THF (0.1 M) at 0 °C, add an equimolar mixture of crotonaldehyde (1.0 eq) and 4-formylpent-4-enenitrile (1.0 eq).

-

Monitor the reaction progress by GC-MS or ¹H NMR at regular intervals (e.g., 5, 15, 30, 60 minutes).

-

Analyze the relative consumption of the starting aldehydes and the formation of their respective Michael adducts.

-

Expected Outcome: 4-formylpent-4-enenitrile is expected to be consumed at a faster rate, demonstrating its higher electrophilicity at the β-carbon due to the influence of the cyano group.

Caption: Workflow for the competitive Michael addition experiment.

Experiment 2: Comparative Reaction with a Bulky Nucleophile

This experiment is designed to probe the influence of steric hindrance on reactivity.

Objective: To compare the product distribution when reacting with a sterically demanding nucleophile.

Protocol:

-